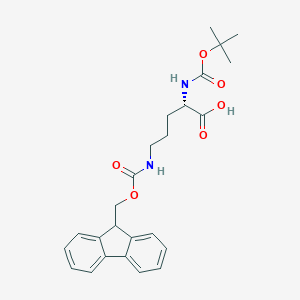

Boc-Orn(Fmoc)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWACZYMHWWEK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583405 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150828-96-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Orn(Fmoc)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nδ-Fmoc-L-ornithine, commonly referred to as Boc-Orn(Fmoc)-OH, is a synthetically derived amino acid building block that plays a critical role in the field of peptide chemistry.[1] Its unique dual-protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the alpha-amine and a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine of the ornithine side chain, allows for orthogonal deprotection. This precise control is indispensable for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring side-chain modifications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid.[3] The molecule's structure is centered around an L-ornithine core, with the two amine functionalities differentially protected to allow for selective chemical manipulation.

Chemical Structure:

-

IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid[3]

-

Synonyms: N-alpha-Boc-N-delta-Fmoc-L-ornithine, N-delta-Fmoc-N-alpha-Boc-L-ornithine[4]

-

CAS Number: 150828-96-9[4]

-

Molecular Formula: C25H30N2O6[4]

-

Molecular Weight: 454.52 g/mol [4]

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Physical State | Crystalline solid | [5] |

| Appearance | White to off-white powder | [3] |

| Molecular Weight | 454.52 g/mol | [4] |

| Melting Point | 150-154 °C | [6] |

| Solubility | Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers. | [7] |

| UV Maximum (λmax) | 265 nm | [7] |

| Predicted pKa | 3.95 ± 0.21 | [3] |

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from L-ornithine. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound can be found in the chemical literature. A representative procedure is as follows:

-

Protection of the alpha-amine: L-ornithine is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base to selectively protect the alpha-amino group, yielding Nα-Boc-L-ornithine.

-

Protection of the delta-amine: The resulting Nα-Boc-L-ornithine is then reacted with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) to introduce the Fmoc protecting group onto the delta-amino group of the ornithine side chain.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by recrystallization, typically from a solvent system such as ethyl acetate/petroleum ether, to yield this compound as a white solid.[8]

Purification and Characterization

The purity of this compound is typically assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[6][9] The identity and structural integrity of the compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The orthogonal protecting groups of this compound are central to its utility, allowing for the selective deprotection and modification of the different amino groups within a growing peptide chain.

Orthogonal Protection Strategy

The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed under basic conditions (e.g., piperidine in DMF).[10] This differential stability allows for the selective removal of one protecting group while the other remains intact, enabling precise control over the peptide synthesis process.[1]

For instance, the Fmoc group on the side chain can be removed to allow for the attachment of other molecules, such as polyethylene glycol (PEG), lipids, or other peptides, to create branched or modified peptides. Alternatively, the Boc group can be removed to allow for the elongation of the peptide backbone from the alpha-amine.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a simplified workflow for the incorporation of this compound into a peptide chain during SPPS, highlighting the principle of orthogonal deprotection.

Caption: SPPS workflow with this compound.

This orthogonal strategy is particularly valuable for the synthesis of:

-

Cyclic peptides: The side chain can be deprotected and cyclized with the N-terminus or another side chain.[2]

-

Branched peptides: A second peptide chain can be synthesized off the ornithine side chain.

-

Post-translationally modified peptide mimics: The side chain can be modified to mimic natural modifications.

-

Peptide-drug conjugates: Drugs or imaging agents can be attached to the ornithine side chain.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] It is recommended to store the compound in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex peptides. Its unique orthogonal protecting group strategy provides chemists with the flexibility to perform selective modifications, enabling the creation of novel peptide-based therapeutics and research tools. A thorough understanding of its chemical properties and applications is essential for researchers and professionals working in the field of peptide drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Cas 150828-96-9,this compound | lookchem [lookchem.com]

- 4. peptide.com [peptide.com]

- 5. This compound - Biochemicals - CAT N°: 30495 [bertin-bioreagent.com]

- 6. This compound =99.0 TLC 150828-96-9 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. The uses of Fmoc-Orn(Boc)-OH_Chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Application of Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

Nα-Boc-Nδ-Fmoc-L-ornithine, commonly referred to as Boc-Orn(Fmoc)-OH, is a pivotal building block in modern peptide chemistry.[1] This synthetic amino acid derivative is engineered with two distinct, orthogonally protected amino groups, making it an indispensable tool for the synthesis of complex peptide architectures.[1][2] Its unique structure allows for selective chemical modifications, enabling the precise construction of branched peptides, cyclic peptides, and various bioconjugates, which are crucial in the development of advanced therapeutics, from targeted cancer therapies to peptide vaccines.[1][3] This guide provides a comprehensive overview of its core applications, technical data, and detailed experimental protocols.

The Core Principle: Orthogonal Protection

The primary utility of this compound stems from the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the other.[2] This differential lability is the cornerstone of its application in complex synthetic strategies.[2]

-

Boc (tert-Butoxycarbonyl) Group : This group protects the α-amino (Nα) functionality of ornithine. It is labile under acidic conditions, typically removed using trifluoroacetic acid (TFA).[2][]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group : This group protects the side-chain δ-amino (Nδ) group. It is labile under basic conditions, commonly removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][]

This orthogonal scheme provides chemists with precise control over the synthetic pathway, allowing for sequential peptide chain elongation or modification at either the N-terminus or the side chain.[1][2]

Caption: Orthogonal deprotection of this compound.

Key Applications in Research and Drug Development

The unique structure of this compound makes it a versatile reagent for several advanced applications.

1. Synthesis of Branched and Forked Peptides: this compound is ideally suited for creating branched peptides where a second peptide chain is grown from the side chain of an ornithine residue. This is particularly useful for synthesizing constructs like peptide vaccines, which mimic protein epitopes, or for creating multivalent ligands to enhance binding affinity.

2. Bioconjugation and Peptide Modification: The orthogonally protected δ-amino group serves as a specific attachment point for various molecules.[1] After selective deprotection of the Fmoc group, the exposed amine can be conjugated to:

-

Drug Payloads: Creating peptide-drug conjugates (PDCs) for targeted delivery.[3]

-

Imaging Agents: Attaching fluorophores or radioisotopes for diagnostic purposes.

-

Solubility Modifiers: Linking polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

-

Cell-Penetrating Peptides: Conjugating molecules to enhance cell permeability.[5][6]

3. Formation of Cyclic Peptides: The side-chain amine can be used as an anchor point for intramolecular cyclization. After linear synthesis is complete, the Fmoc group is removed, and the resulting amine is reacted with the C-terminus (head-to-side-chain cyclization) or another activated side chain to form a stable cyclic peptide structure.

4. Development of Synthetic Macrocyclic Structures: this compound has been used to introduce δ-linked ornithine "turns" in synthetic peptides, which can enforce specific secondary structures like macrocyclic β-sheets.[7][8]

Technical Data

The following table summarizes the key quantitative and physical properties of Nα-Boc-Nδ-Fmoc-L-ornithine.

| Property | Value | Reference(s) |

| CAS Number | 150828-96-9 | [7] |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [7] |

| Molecular Weight | 454.5 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [3][7] |

| Purity | ≥98% (HPLC/TLC) | [7] |

| Melting Point | 150-154 °C | [3] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL | [7] |

| Storage Temperature | -20°C | [7] |

| Stability | ≥ 4 years (when stored properly) | [7] |

Experimental Protocols

Below are detailed methodologies for the application of this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of a Branched Peptide on Solid Support

This protocol outlines the synthesis of a branched peptide using a standard Fmoc-SPPS strategy for the main chain and a secondary chain grown from the ornithine side chain.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, DCM (Dichloromethane)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc group from the resin using 20% piperidine in DMF (3 minutes, then 10 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first Fmoc-protected amino acid (4 eq.) using HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours.

-

-

Main Chain Elongation: Repeat the deprotection and coupling steps to assemble the linear portion of the main peptide chain.

-

Incorporation of this compound:

-

Perform an Fmoc deprotection step as described above.

-

Couple this compound (4 eq.) using HBTU/DIPEA. Note: The α-amino group is Boc-protected and will remain stable during subsequent Fmoc-SPPS cycles.

-

-

Continuation of Main Chain: Continue elongating the main peptide chain using standard Fmoc-amino acids until the desired sequence is complete. The final N-terminal Fmoc group should be removed.

-

Selective Side-Chain Deprotection:

-

Wash the peptide-resin extensively with DMF.

-

Treat the resin with 20% piperidine in DMF (3 minutes, then 10 minutes) to selectively remove the Fmoc group from the ornithine side chain.

-

Wash the resin thoroughly with DMF and DCM to remove piperidine.

-

-

Branched Chain Synthesis:

-

Synthesize the second peptide chain from the now-free ornithine δ-amino group by repeating the Fmoc-SPPS coupling and deprotection cycles with the desired Fmoc-amino acids.

-

-

Final Cleavage and Purification:

-

Once synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups (including the Nα-Boc group).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

-

Caption: Workflow for solid-phase synthesis of a branched peptide.

Protocol 2: Solution-Phase Coupling for Bioconjugation

This protocol describes the conjugation of a molecule (e.g., a fluorescent label) to the deprotected side chain of an ornithine-containing peptide.

Materials:

-

Purified, side-chain protected peptide containing a Boc-Orn(Fmoc) residue.

-

Anhydrous DMF or DMSO.

-

20% Piperidine in DMF.

-

Activated payload (e.g., NHS-ester of a fluorophore).

-

DIPEA.

-

Reverse-phase HPLC for purification.

Methodology:

-

Selective Fmoc Deprotection: Dissolve the protected peptide in DMF. Add 20% piperidine solution and stir for 30 minutes at room temperature.

-

Removal of Reagents: Precipitate the peptide by adding cold diethyl ether. Centrifuge and wash the pellet multiple times to remove piperidine and dibenzofulvene byproducts. Alternatively, purify the intermediate peptide using HPLC.

-

Conjugation Reaction:

-

Dissolve the side-chain deprotected peptide in anhydrous DMF.

-

Add the activated payload (e.g., Fluorescein-NHS ester, 1.2 eq.) and DIPEA (2-3 eq.).

-

Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature overnight.

-

-

Monitoring and Purification: Monitor the reaction progress using LC-MS. Once complete, purify the final conjugated peptide by reverse-phase HPLC.

Caption: Logical workflow for bioconjugation via the ornithine side chain.

References

A Technical Guide to Boc-Orn(Fmoc)-OH (CAS: 150828-96-9) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH), a critical building block in modern peptide synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrates key workflows and concepts through diagrams.

Core Concepts and Applications

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the δ-side-chain amino group. This unique protection scheme is instrumental in the synthesis of complex peptides, particularly those with modified side chains or cyclic structures.[1]

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. It is especially valuable for constructing macrocyclic peptides where the ornithine side chain can be used for on-resin cyclization or as a point of attachment for other molecules.[2][3] Peptides synthesized using this building block have a wide range of potential therapeutic applications, including acting as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.[4][5]

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 150828-96-9 | [2][6] |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [2][7] |

| Molecular Weight | 454.5 g/mol | [2][8] |

| Formal Name | N²-[(1,1-dimethylethoxy)carbonyl]-N⁵-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | [2] |

| Synonyms | Nα-Boc-Nδ-Fmoc-L-ornithine, this compound | [6][9] |

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | [7][10] |

| Purity | ≥98% or ≥99.0% (TLC) | [2][6] |

| Melting Point | 150-154 °C | [6][7] |

| Boiling Point | 679.0 ± 55.0 °C (Predicted) | [7][10] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [7][10] |

| UV max (λmax) | 265 nm | [2] |

| Storage Temperature | -20°C or 2-8°C, sealed in a dry environment | [2][11] |

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | [2] |

| DMSO | 30 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [2] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the use of this compound in a typical Fmoc-based solid-phase peptide synthesis workflow.

Resin Selection and Loading of this compound

For the synthesis of peptides with a C-terminal carboxylic acid or for macrocyclic peptides, a 2-chlorotrityl chloride resin is a suitable solid support.[9]

Materials:

-

2-chlorotrityl chloride resin (100-200 mesh)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[9]

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in DCM for at least 30 minutes in the synthesis vessel.[9]

-

Amino Acid Preparation: In a separate vial, dissolve this compound (e.g., 100 mg for 0.1 mmol scale) in DCM (8 mL) and add 2,4,6-collidine (0.3 mL).[9]

-

Loading: Drain the DCM from the swelled resin. Immediately add the this compound solution to the resin.

-

Coupling: Agitate the mixture at room temperature for a minimum of 8 hours, but no longer than 24 hours.[9]

-

Capping: After the coupling, drain the solution and wash the resin with DCM. To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (e.g., 8:1:1 ratio) and agitate for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to prepare for the next step.

Peptide Chain Elongation: A Standard SPPS Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Materials:

-

Loaded resin from section 3.1

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acid for the next position in the sequence

-

Coupling reagents: e.g., HBTU/DIPEA or HATU/HOAt/DIPEA in DMF[12]

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure:

-

Fmoc Deprotection:

-

Wash the resin with DMF (3x).

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[12]

-

Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents relative to resin loading), a coupling agent like HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.[12]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 45-60 minutes.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete, and the step should be repeated ("double coupling").

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent R: TFA/thioanisole/anisole/ethanedithiol at a 90:5:3:2 ratio)[13]

-

Cold diethyl ether

Procedure:

-

Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum.

-

Cleavage: Add the cleavage cocktail to the dry resin in a fume hood.

-

Incubation: Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[14]

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum to obtain the final product, which can then be purified by HPLC.

Visualizations

Chemical Structure of this compound

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 12. chempep.com [chempep.com]

- 13. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of orthogonal protection strategy in peptide synthesis, a cornerstone of modern peptide and protein chemistry. It delves into the rationale behind this strategy, compares the most common protection schemes, and provides detailed experimental protocols for key procedures. The strategic use of protecting groups that can be selectively removed without affecting others is paramount for the successful synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and branched architectures.

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that are removed under distinct chemical conditions.[1] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] The ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and cleanly removed with high yield without damaging the peptide.

The primary functional groups that require protection during peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine).[1] An orthogonal protection strategy enables the stepwise elongation of the peptide chain and the introduction of modifications at specific sites.[1]

Core Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)

The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches. The choice between them depends on the target peptide's sequence, complexity, and the desired final modifications.

Boc/Bzl Strategy

This strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group. The permanent protecting groups for the amino acid side chains are typically benzyl (Bzl)-based, which are also acid-labile but require much stronger acidic conditions for removal.[2] This difference in lability to acid concentration allows for a "quasi-orthogonal" system.[3]

Fmoc/tBu Strategy

The Fmoc/tBu strategy is a fully orthogonal system. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[4] The distinct chemical nature of the deprotection conditions (base vs. acid) ensures high selectivity.

Data Presentation: Protecting Groups and Deprotection Conditions

The following tables summarize the commonly used protecting groups in both Boc/Bzl and Fmoc/tBu strategies and their respective deprotection conditions.

Boc/Bzl Strategy Protecting Groups

| Functional Group | Amino Acid Examples | Protecting Group | Deprotection Reagent | Concentration & Time |

| α-Amino | All | Boc (tert-butoxycarbonyl) | Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) for 15-30 min[2][5] |

| ε-Amino | Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Hydrofluoric Acid (HF) | Final cleavage step[6] |

| Guanidino | Arginine (Arg) | Tosyl (Tos) | Hydrofluoric Acid (HF) | Final cleavage step[6] |

| Carboxyl | Aspartic Acid (Asp), Glutamic Acid (Glu) | Benzyl (Bzl) | Hydrofluoric Acid (HF) | Final cleavage step[6] |

| Hydroxyl | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Benzyl (Bzl) | Hydrofluoric Acid (HF) | Final cleavage step[6] |

| Thiol | Cysteine (Cys) | 4-Methylbenzyl (Meb) | Hydrofluoric Acid (HF) | Final cleavage step |

| Imidazole | Histidine (His) | Benzyloxymethyl (Bom) | Hydrofluoric Acid (HF) | Final cleavage step |

Fmoc/tBu Strategy Protecting Groups

| Functional Group | Amino Acid Examples | Protecting Group | Deprotection Reagent | Concentration & Time |

| α-Amino | All | Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine in DMF | 20% for 5-20 min[6] |

| ε-Amino | Lysine (Lys) | Boc (tert-butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Final cleavage with scavengers[6] |

| Guanidino | Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Trifluoroacetic Acid (TFA) | Final cleavage with scavengers[7] |

| Carboxyl | Aspartic Acid (Asp), Glutamic Acid (Glu) | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Final cleavage with scavengers |

| Hydroxyl | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Final cleavage with scavengers[6] |

| Thiol | Cysteine (Cys) | Trityl (Trt) | Trifluoroacetic Acid (TFA) | Final cleavage with scavengers[8] |

| Imidazole | Histidine (His) | Trityl (Trt) | Trifluoroacetic Acid (TFA) | Final cleavage with scavengers |

| Indole | Tryptophan (Trp) | Boc (tert-butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Final cleavage with scavengers |

Additional Orthogonal Protecting Groups

For more complex syntheses, such as branched or cyclic peptides, additional protecting groups that can be removed under unique conditions are employed.

| Functional Group | Amino Acid Examples | Protecting Group | Deprotection Reagent | Concentration & Time |

| Amino | Lysine (Lys), Ornithine (Orn) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine in DMF | 2% for 3-15 min[4] |

| Amino | Lysine (Lys), Ornithine (Orn) | Mtt (4-Methyltrityl) | Dilute TFA in DCM | 1-5% TFA |

| Carboxyl | Aspartic Acid (Asp), Glutamic Acid (Glu) | Allyl (All) | Pd(PPh₃)₄ / Scavenger | Catalytic amount |

Experimental Protocols

This section provides detailed methodologies for the deprotection of key protecting groups.

Protocol for Fmoc Deprotection in SPPS

Objective: To remove the Nα-Fmoc group from the growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Reaction vessel for SPPS

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the 20% piperidine solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin suspension for an initial 5 minutes.[6]

-

Drain the piperidine solution.

-

Add a fresh portion of the 20% piperidine solution to the resin.

-

Continue to agitate the resin suspension for an additional 15 minutes.[6]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

-

The resin is now ready for the next amino acid coupling step.

Protocol for Boc Deprotection in SPPS

Objective: To remove the Nα-Boc group from the growing peptide chain on a solid support.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Reaction vessel for SPPS

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Drain the DCM.

-

Prepare a solution of 25-50% TFA in DCM.[2]

-

Add the TFA/DCM solution to the resin and agitate for 1-2 minutes.

-

Drain the solution.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[9]

-

Drain the TFA solution.

-

Wash the resin with DCM (3-5 times).

-

Neutralize the resulting N-terminal ammonium salt by washing with a 5-10% solution of DIEA in DCM for 5-10 minutes (repeat twice).[3]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

The resin is now ready for the next amino acid coupling step.

Protocol for Side-Chain Deprotection and Cleavage from Resin (Fmoc/tBu Strategy)

Objective: To simultaneously remove the side-chain protecting groups and cleave the synthesized peptide from the solid support.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5, v/v/v).[6] For peptides containing cysteine, scavengers like EDT may be added.

-

Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Incubate at -20°C for at least 30 minutes to facilitate precipitation.

-

Pellet the peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the two main SPPS strategies.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Boc-Orn(Fmoc)-OH for Researchers and Drug Development Professionals

Introduction: Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) is a critical building block in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including cyclic and branched structures. Its dual protection strategy, employing the acid-labile Boc group and the base-labile Fmoc group, allows for orthogonal deprotection and precise control over peptide chain elongation. A thorough understanding of its solubility in various solvents is paramount for efficient reaction setup, purification, and overall success in peptide synthesis workflows. This guide provides an in-depth overview of the solubility of this compound, methodologies for its determination, and its application in peptide synthesis.

Quantitative Solubility Data

The solubility of this compound and its isomer, Fmoc-Orn(Boc)-OH, has been determined in several common organic solvents. The following tables summarize the available quantitative data, providing a valuable reference for solvent selection in experimental design.

Table 1: Solubility of this compound

| Solvent | Abbreviation | Solubility (mg/mL) |

| Dimethyl Sulfoxide | DMSO | ~30[1][2] |

| Dimethylformamide | DMF | ~30[1][2] |

| Dichloromethane | DCM | ≥ 12.5* |

| DMSO:Phosphate-Buffered Saline (1:4, pH 7.2) | DMSO:PBS | 0.2[1][2] |

*Note: This value is inferred from a laboratory protocol where 100 mg of this compound was successfully dissolved in 8 mL of CH2Cl2, indicating at least this level of solubility[3]. Formal quantitative analysis may yield a different value.

Table 2: Solubility of Isomer Fmoc-Orn(Boc)-OH

| Solvent | Abbreviation | Solubility (mg/mL) |

| Dimethylformamide | DMF | 20[4] |

| Dimethyl Sulfoxide | DMSO | 10[4] |

| Ethanol | - | 10[4] |

| DMF:Phosphate-Buffered Saline (1:5, pH 7.2) | DMF:PBS | 0.16[4] |

Experimental Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., Dichloromethane, Methanol, N-Methyl-2-pyrrolidone)

-

Vortex mixer

-

Sonicator bath

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (optional, for quantitative analysis)

-

Calibrated micropipettes

-

Small glass vials with caps

Procedure:

-

Preparation:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and place it in a clean, dry vial.

-

Record the exact weight.

-

-

Initial Solvent Addition and Observation:

-

Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

-

Cap the vial and vortex the mixture for 30-60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, proceed to step 4. If not, continue to the next step.

-

-

Incremental Solvent Addition and Aiding Dissolution:

-

Continue adding the solvent in small, known increments (e.g., 50-100 µL), vortexing thoroughly after each addition.

-

If the solid remains undissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming of the solution may also be employed, but care should be taken to avoid solvent evaporation or degradation of the compound.

-

Continue this process until the solid is completely dissolved.

-

-

Calculating Approximate Solubility:

-

Record the total volume of solvent added to achieve complete dissolution.

-

Calculate the approximate solubility using the formula: Solubility (mg/mL) = Initial weight of this compound (mg) / Total volume of solvent (mL)

-

-

Quantitative Determination (Optional):

-

For a more precise measurement, prepare a saturated solution by adding an excess of this compound to a known volume of solvent.

-

Agitate the mixture for an extended period (e.g., several hours) to ensure equilibrium is reached.

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

The concentration of the solute in the supernatant can be determined by a suitable analytical method. Given the aromatic Fmoc group, UV-Vis spectrophotometry at a characteristic wavelength (e.g., around 265 nm) can be used, provided a standard curve is generated[1][2]. Alternatively, the solvent from the supernatant can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.

-

Visualization of Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for solid-phase peptide synthesis and a logical diagram for solvent selection based on peptide characteristics.

The solubility of this compound is a critical parameter for its effective use in peptide synthesis. It exhibits high solubility in polar aprotic solvents like DMSO and DMF, and sufficient solubility in dichloromethane for coupling reactions. Its solubility in aqueous solutions is limited. The provided experimental protocol offers a reliable method for determining its solubility in other solvents, enabling researchers to optimize their synthetic strategies. The visualized workflows further clarify its role in SPPS and the logic behind solvent selection for peptide manipulation. This guide serves as a valuable technical resource for scientists and professionals in the field of drug development and peptide chemistry.

References

An In-depth Technical Guide to Nα-Boc-Nδ-Fmoc-L-ornithine

For researchers, scientists, and drug development professionals, the strategic use of protected amino acids is fundamental to the successful synthesis of complex peptides. Among these, Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) stands out as a critical building block. Its orthogonal protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group on the alpha-amine and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine, offers precise control over peptide chain elongation and modification. This guide provides a comprehensive overview of the physicochemical properties, key experimental protocols, and a representative workflow for the application of this compound in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The molecular formula and weight of this compound are foundational data points for any experimental design, including stoichiometric calculations for peptide synthesis and characterization by mass spectrometry.

| Property | Value | References |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [1][2][3] |

| Molecular Weight | 454.52 g/mol | [1][4] |

| Formal Name | N²-[(1,1-dimethylethoxy)carbonyl]-N⁵-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | [2] |

| CAS Number | 150828-96-9 | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

Experimental Protocols

The utility of this compound is most prominent in the context of solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a peptide chain, subsequent deprotection, and analysis.

1. Solid-Phase Peptide Synthesis (SPPS) using this compound on 2-Chlorotrityl Chloride Resin

This protocol outlines the initial loading of this compound onto a 2-chlorotrityl chloride resin, a common starting point for Fmoc-based SPPS.

-

Resin Swelling: Swell 300 mg of 2-chlorotrityl chloride resin in dichloromethane (CH₂Cl₂) for a minimum of 30 minutes at room temperature in a Poly-Prep® chromatography column.[5]

-

Amino Acid Preparation: Dissolve 100 mg of this compound in 8 mL of CH₂Cl₂ with 0.3 mL of 2,4,6-collidine.[5]

-

Resin Loading: Using a flow of nitrogen gas, remove the CH₂Cl₂ from the swelled resin. Add the prepared this compound solution to the resin.[5]

-

Coupling: Allow the reaction to proceed for at least 8 hours (and no longer than 24 hours) with gentle agitation.[5]

-

Capping: After the coupling is complete, cap any unreacted sites on the resin by adding a solution of methanol in CH₂Cl₂ to the column.[5]

2. HPLC Purification of Peptides Containing Ornithine

Following cleavage from the resin, crude peptides require purification, typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

System Preparation: Use a system equipped with a C18 column (e.g., Waters Alltima C18, 2.1x100mm, 3 µm).[6] The mobile phases typically consist of Solvent A (e.g., 0.1% formic acid in water with 1% acetonitrile) and Solvent B (e.g., 0.1% formic acid in acetonitrile with 1% water).[6]

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and B.

-

Gradient Elution: Inject the sample onto the column and elute with a linear gradient of Solvent B. A typical gradient might run from 5% to 95% Solvent B over a defined period (e.g., 3 to 15 minutes), followed by a hold at high organic concentration to elute all components.[6]

-

Detection and Fraction Collection: Monitor the elution profile using a photodiode array detector at a wavelength of 220 nm. Collect fractions corresponding to the desired peptide peak.

3. Mass Spectrometry Analysis

The molecular weight of the purified peptide should be confirmed by mass spectrometry to verify the correct incorporation of all amino acids, including the ornithine residue derived from this compound.

-

Instrumentation: Employ an orthogonal acceleration time-of-flight (TOF) mass spectrometer for accurate mass determination.[6]

-

Sample Introduction: Infuse the purified peptide fractions directly into the mass spectrometer or analyze them via LC-MS, where the HPLC system is coupled directly to the mass spectrometer.[6]

-

Data Acquisition and Analysis: Acquire mass spectra in the positive ion mode. Process the raw data using appropriate software to determine the experimental mass of the peptide.[6] Compare this with the theoretical mass calculated from the peptide sequence.

Workflow and Signaling Pathways

The strategic placement of the Boc and Fmoc protecting groups on the ornithine residue allows for selective deprotection and subsequent modification, which is a key advantage in the synthesis of complex peptides, such as branched or cyclic peptides. The following diagram illustrates a simplified workflow for the incorporation of this compound into a growing peptide chain during SPPS.

This technical guide provides essential information for the effective use of this compound in peptide synthesis. The orthogonal protection strategy it offers is a powerful tool for creating novel and complex peptide structures for a wide range of research and therapeutic applications.[7]

References

An In-depth Technical Guide to Orthogonally Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide and protein chemistry, the precise assembly of amino acid building blocks is paramount. The strategic use of protecting groups that can be selectively removed without affecting others, a concept known as orthogonality, is a cornerstone of modern peptide synthesis.[1] This technical guide provides a comprehensive overview of the core principles of orthogonally protected amino acids, their application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for their use. The ability to selectively unmask specific functional groups on a growing peptide chain is crucial for the successful synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and branched architectures.[1]

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups, each of which can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of a specific functional group on a peptide chain while all other protected functionalities remain intact.[1] An ideal protecting group should be easy to introduce, stable throughout the various synthesis steps, and be removed cleanly with a high yield without causing damage to the peptide.[2]

The primary functional groups that require protection during peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids, such as the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine.[2] An orthogonal protection strategy is what enables the stepwise elongation of the peptide chain and the introduction of modifications at specific sites.[1]

dot

Caption: Logical relationship of an orthogonal protection strategy.

Common Orthogonal Protection Schemes in Peptide Synthesis

The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches.[3] The choice between them depends on the target peptide's sequence, complexity, and the desired final modifications.[3]

The Fmoc/tBu Strategy

This is a truly orthogonal protection system.[4] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups such as tert-butyl (tBu).[4] This allows for the selective removal of the Fmoc group with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the side-chain protecting groups.[5][6] The side-chain protecting groups are then removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[6]

The Boc/Bzl Strategy

In this scheme, the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the side chains are protected by benzyl (Bzl)-based groups.[4] Since both types of protecting groups are removed by acid, this is not a strictly orthogonal system.[4] However, it is practically utilized because the Boc group can be removed under moderately acidic conditions (e.g., 50% TFA in dichloromethane), while the Bzl-based groups require much stronger acids for cleavage (e.g., HF or TFMSA).[4]

Other Orthogonal Protecting Groups

For the synthesis of more complex peptides, such as cyclic or branched peptides, a third dimension of orthogonality is often required.[7] This is achieved by using protecting groups that can be removed under conditions that are orthogonal to both the Fmoc/tBu and Boc/Bzl strategies. Examples include:

-

Allyloxycarbonyl (Alloc): Removed by a palladium(0) catalyst.[7]

-

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Removed by hydrazine.[8]

Data Presentation: Comparison of Protecting Groups and Synthesis Strategies

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Lability | Deprotection Reagent(s) | Orthogonal To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | 20% Piperidine in DMF | Boc, tBu, Bzl, Cbz, Alloc, Dde |

| tert-Butoxycarbonyl | Boc | Acid-labile | 50% TFA in DCM; 4M HCl in Dioxane | Fmoc, Cbz (with care), Alloc, Dde |

| Benzyl | Bzl | Strong acid-labile | HF, TFMSA | Fmoc, Alloc, Dde |

| tert-Butyl | tBu | Strong acid-labile | TFA | Fmoc, Alloc, Dde |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis, Strong Acid | H₂/Pd, HBr/AcOH | Fmoc, Boc (with care), Alloc, Dde |

| Allyloxycarbonyl | Alloc | Palladium(0)-catalyzed | Pd(PPh₃)₄ / Scavenger | Fmoc, tBu, Boc, Bzl, Cbz, Dde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | 2% Hydrazine in DMF | Fmoc, tBu, Boc, Bzl, Cbz, Alloc |

Table 2: Quantitative Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

| Parameter | Fmoc/tBu Synthesis | Boc/Bzl Synthesis |

| Model Peptide | ACP (65-74) Fragment | ACP (65-74) Fragment |

| Crude Purity (HPLC) | ~70-85% | ~65-75% |

| Overall Yield | ~30-50% | ~25-40% |

| Major Side Products | Deletion sequences, aspartimide-related impurities | Truncated sequences, products of premature side-chain deprotection |

Data is representative and can vary based on the peptide sequence and synthesis conditions.[9]

Experimental Protocols

Protocol 1: Fmoc-Deprotection in SPPS

This protocol describes the removal of the Fmoc protecting group from the N-terminus of a peptide chain during solid-phase peptide synthesis.[10]

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Place the Fmoc-protected peptide-resin in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Shake the mixture at room temperature for 2 minutes.

-

Filter the resin to remove the deprotection solution.

-

Add a second portion of the 20% piperidine in DMF solution.

-

Shake the mixture at room temperature for 5 minutes.

-

Filter the resin and wash it thoroughly with several portions of DMF.

-

The resin is now ready for the next amino acid coupling step.

dot

Caption: A typical Fmoc-SPPS cycle.

Protocol 2: Boc-Deprotection in SPPS

This protocol outlines the removal of the Boc protecting group from the N-terminus of a peptide chain during solid-phase peptide synthesis.[10]

Materials:

-

Boc-protected peptide-resin

-

50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

DCM

-

5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

-

Suspend the Boc-protected peptide-resin in 50% TFA/DCM (using 1 mL of solution per gram of resin).

-

Shake the resin at room temperature for 3 minutes.

-

Filter the resin.

-

Add a second portion of 50% TFA/DCM.

-

Shake the resin at room temperature for 5 minutes.

-

Wash the resin three times with DCM (1 mL/gram of resin).

-

To neutralize the resulting TFA salt, wash the resin three times with 5% DIPEA/DCM (1 mL/gram of resin).

-

Wash the resin three times with DCM.

-

The resin is now ready for the next amino acid coupling step.

dot

Caption: A typical Boc-SPPS cycle.

Protocol 3: Cbz-Protection of an Amino Acid

This is a general procedure for the N-protection of an amino acid using benzyl chloroformate.[1]

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq).[1]

-

Cool the mixture to 0 °C in an ice bath.[1]

-

Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.[1]

-

Stir the reaction mixture at 0 °C for 20 hours.[1]

-

Extract the mixture with ethyl acetate.[1]

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid.[1] A reported yield for this type of reaction is approximately 90%.[1]

Protocol 4: Selective Removal of the Dde Group

This protocol describes the selective removal of the Dde protecting group in the presence of Fmoc and tBu groups.[8]

Materials:

-

Dde-protected peptide-resin

-

2% (w/v) hydrazine monohydrate in DMF

-

DMF

Procedure:

-

Prepare a 2% solution of hydrazine monohydrate in DMF.

-

Place the peptide-resin in a reaction vessel and add the 2% hydrazine solution (approximately 25 mL per gram of resin).

-

Allow the mixture to stand at room temperature for 3 minutes, then filter.

-

Repeat the treatment with the hydrazine solution two more times.

-

Wash the resin three times with DMF.

-

The deprotected amine is now available for further modification, such as side-chain cyclization or branching.

Conclusion

The strategic application of orthogonally protected amino acids is fundamental to the successful chemical synthesis of peptides. A thorough understanding of the different protecting groups and their respective deprotection conditions allows researchers to design and execute the synthesis of complex and modified peptides with a high degree of control and precision. The Fmoc/tBu strategy has become the most common approach due to its true orthogonality and milder deprotection conditions for the temporary α-amino protecting group. However, the Boc/Bzl strategy and other orthogonal protecting groups like Alloc and Dde remain valuable tools for specific applications in peptide chemistry and drug development. The protocols provided in this guide serve as a practical foundation for the implementation of these powerful synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

The Role of Ornithine in Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is increasingly recognized for its significant role in modulating the structure and function of peptides. Though not one of the 20 canonical amino acids encoded by DNA, its unique structural properties, particularly its shorter side chain compared to lysine, offer a versatile tool for peptide chemists and drug developers.[1][2] This technical guide provides an in-depth exploration of the role of ornithine in peptide science, covering its impact on structure, stability, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Ornithine's Impact on Peptide Structure and Conformation

The incorporation of ornithine into a peptide sequence can induce significant changes in its three-dimensional structure. These alterations are primarily due to the shorter, more constrained nature of its side chain compared to its homolog, lysine.

-

Conformational Rigidity: The substitution of lysine with ornithine can lead to a more rigid peptide backbone. This is particularly impactful in the design of cyclic peptides, where the shorter side chain of ornithine can influence the turn propensity and overall ring conformation.[3][4] This conformational restriction can be advantageous in locking a peptide into its bioactive conformation, thereby enhancing its affinity for a biological target.

-

Secondary Structure Modulation: The presence of ornithine can influence the formation and stability of secondary structures such as α-helices and β-sheets. In some cases, ornithine substitution has been shown to enhance the helicity of stapled peptides, which can be crucial for their interaction with target proteins.[5] Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes.[6][7]

-

The "Ornithine Effect" in Mass Spectrometry: A unique structural consequence of incorporating ornithine is the "ornithine effect," a phenomenon observed in tandem mass spectrometry.[8][9][10] The δ-amino group of the ornithine side chain can readily attack the adjacent backbone carbonyl group, leading to a facile and predictable cleavage C-terminal to the ornithine residue. This results in the formation of a stable six-membered lactam ring.[8][9] This predictable fragmentation pattern is a powerful tool for peptide sequencing and the structural characterization of complex peptides, including cyclic and stapled peptides.[10][11]

Functional Consequences of Ornithine Incorporation

The structural modifications induced by ornithine translate into significant functional advantages, particularly in the context of therapeutic peptide development.

-

Enhanced Enzymatic Stability: One of the most significant benefits of incorporating ornithine is the increased resistance of peptides to proteolytic degradation.[5] The altered side chain can disrupt the recognition motifs of proteases, leading to a longer plasma half-life and improved bioavailability of peptide drugs. This has been demonstrated in oncocin derivatives, where arginine to ornithine substitutions dramatically increased their stability in mouse serum.

-

Modulation of Biological Activity: The conformational changes brought about by ornithine can directly impact a peptide's biological activity. This can manifest as:

-

Altered Binding Affinity: By pre-organizing the peptide into a conformation that is favorable for binding, ornithine substitution can enhance the affinity for its target receptor or enzyme.[12]

-

Improved Antimicrobial Activity: In antimicrobial peptides (AMPs), the introduction of ornithine can enhance their efficacy. This is attributed to a combination of factors, including increased stability and potentially more favorable interactions with bacterial membranes.[5]

-

Data Presentation

Binding Affinity of Ornithine-Containing Peptides

The incorporation of ornithine can significantly influence the binding affinity of peptides to their targets. The following table summarizes the inhibitory concentration (IC50) values for a series of tripeptidomimics designed as Angiotensin-Converting Enzyme (ACE) inhibitors, comparing ornithine-containing peptides with their lysine-containing counterparts.

| Peptide/Peptidomimic | Target | IC50 (µM) | Reference |

| MTP-Orn-Pro | ACE | 10 | [12] |

| HTP-Orn-Pro | ACE | 11 | [12] |

| TA-Orn-Pro | ACE | 14 | [12] |

| BPA-Orn-Pro | ACE | 20 | [12] |

| MTP-Lys-Pro | ACE | > 50 | [12] |

| HTP-Lys-Pro | ACE | > 50 | [12] |

| TA-Lys-Pro | ACE | > 50 | [12] |

| BPA-Lys-Pro | ACE | > 50 | [12] |

Table 1: Comparison of IC50 values for ornithine- and lysine-containing tripeptidomimics as ACE inhibitors. The results indicate that the shorter side chain of ornithine is better suited for inhibition of ACE in this context.[12]

Enzymatic Stability of Ornithine-Containing Peptides

The substitution of proteolytically labile amino acids with ornithine is a common strategy to enhance the stability of therapeutic peptides. The following table presents the half-life of oncocin derivatives in mouse serum, demonstrating the stabilizing effect of replacing arginine with ornithine.

| Peptide | Sequence Modification | Half-life in Mouse Serum | Reference |

| Onc18 | (Native Arginine at positions 15 & 19) | 25 min | |

| Onc72 | Arg15 -> Orn, Arg19 -> Orn | 3 h |

Table 2: Increased serum stability of the oncocin derivative Onc72 through the substitution of arginine residues with ornithine.

Antimicrobial Activity of Ornithine-Containing Peptides

Ornithine is also found in a variety of naturally occurring and synthetic antimicrobial peptides. The table below lists the Minimum Inhibitory Concentration (MIC) values for several ornithine-containing lipopeptides against various microorganisms.

| Lipopeptide | Microorganism | MIC (µg/mL) | Reference |

| Iturin-like Lipopeptide (ILL) | Staphylococcus aureus MTCC 1430 | 90 - 500 | [13][14] |

| Bogorol-like Lipopeptide (BLL) | Staphylococcus aureus MTCC 1430 | 90 - 500 | [13][14] |

| Iturin-like Lipopeptide (ILL) | Fluconazole-resistant Candida | 150 - 300 | [13][14] |

| Bogorol-like Lipopeptide (BLL) | Fluconazole-resistant Candida | 150 - 300 | [13][14] |

| Polymyxin B1 | Pseudomonas aeruginosa | 1 - 2 | [15] |

| Polymyxin B2 | Pseudomonas aeruginosa | 1 - 2 | [15] |

Table 3: Minimum Inhibitory Concentration (MIC) values of ornithine-containing lipopeptides against various microbial strains.

Mandatory Visualizations

The "Ornithine Effect" in Mass Spectrometry

Biosynthesis of Ornithine-Containing RiPPs

Experimental Workflow for Synthesis and Analysis

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a generic ornithine-containing peptide.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-Orn(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-L-Orn(Boc)-OH at the desired position.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

In Vivo Biosynthesis of an Ornithine-Containing RiPP

This protocol outlines the general procedure for the heterologous expression of an ornithine-containing Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) in E. coli, using a co-expression system with a peptide arginase like OspR.[1][16]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector 1 (e.g., pETDuet-1) containing the gene for the precursor peptide with an N-terminal His-tag.

-

Expression vector 2 (e.g., pRSFDuet-1) containing the gene for the peptide arginase (e.g., ospR).

-

LB medium and agar plates with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA affinity chromatography column

-

Buffers for cell lysis and chromatography (including imidazole for elution)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transformation: Co-transform the E. coli expression strain with both expression vectors. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

-

Expression:

-

Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged precursor peptide (now containing ornithine) with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

-

Analysis:

-

Analyze the purified peptide by SDS-PAGE and Western blotting (using an anti-His antibody) to confirm its size and purity.

-

Use mass spectrometry to confirm the conversion of arginine to ornithine (a mass difference of -42.02 Da per conversion).

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of an ornithine-containing antimicrobial peptide.

Materials:

-

96-well microtiter plates (low-binding, e.g., polypropylene)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strain of interest

-

Ornithine-containing peptide stock solution

-

Sterile water or 0.01% acetic acid for peptide dilution

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Peptide Dilution Series:

-

Prepare a series of two-fold dilutions of the ornithine-containing peptide in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

-

Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Conclusion

Ornithine is a powerful tool in the arsenal of peptide chemists and drug developers. Its incorporation into peptides can lead to significant improvements in structural stability, resistance to enzymatic degradation, and modulation of biological activity. The predictable fragmentation of ornithine-containing peptides in mass spectrometry further enhances its utility in peptide characterization. As our understanding of the biosynthesis and chemical synthesis of ornithine-containing peptides continues to grow, so too will the opportunities to leverage this unique amino acid for the design of next-generation peptide therapeutics.

References

- 1. Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The utility of side-chain cyclization in determining the receptor-bound conformation of peptides: cyclic tripeptides and angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 [frontiersin.org]

- 15. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Orn(Fmoc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Among the specialized amino acid building blocks, Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH) has emerged as a cornerstone for the synthesis of non-linear and structurally diverse peptides. Its unique orthogonal protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain δ-amine, offers chemists precise control over the synthetic pathway. This dual-protection strategy is indispensable for the construction of branched peptides, cyclic peptides, and for the site-specific conjugation of molecules, which are of increasing interest in drug discovery and development.[1][]

This technical guide provides a comprehensive overview of this compound for professionals in peptide synthesis. It delves into the chemical and physical properties of this versatile building block, presents detailed experimental protocols for its application, and offers a comparative analysis of common reagents used in conjunction with it.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 150828-96-9 | [3][4] |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [3][4] |

| Molecular Weight | 454.5 g/mol | [3] |

| Appearance | White to off-white powder | - |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMF and DMSO | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years when stored correctly | [3] |

The Power of Orthogonal Protection